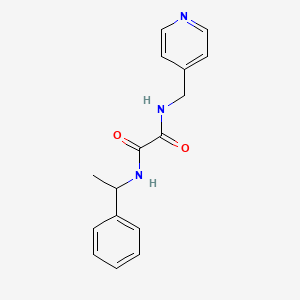

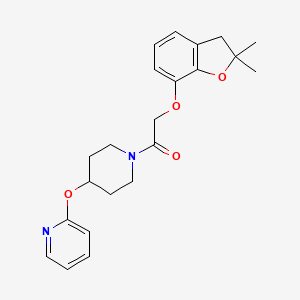

![molecular formula C10H17N3 B2667423 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine CAS No. 1249204-75-8](/img/structure/B2667423.png)

2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine” is a chemical compound with the molecular weight of 179.27 . It is available in liquid form .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H17N3/c1-13-7-8(6-12-13)5-9-3-2-4-10(9)11/h6-7,9-10H,2-5,11H2,1H3 . This indicates that the compound has 10 carbon atoms, 17 hydrogen atoms, and 3 nitrogen atoms. Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis and Bioactivities : Hydroxymethyl pyrazole derivatives, including compounds similar to 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine, have been synthesized and characterized for their structure and potential biological activities. They exhibit interesting properties against breast cancer and microbes (Titi et al., 2020).

Four-Component Bicyclization Approaches : Research involving the synthesis of multicyclic pyrazolo[3,4-b]pyridines, achieved through a novel four-component bicyclization strategy, provides insights into the synthetic versatility of pyrazole derivatives (Tu et al., 2014).

Combined XRD and DFT Studies : The reductive cyclization process in pyrazole derivatives, relevant to the synthesis and understanding of compounds like 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine, has been explored through X-ray diffraction and DFT calculations (Szlachcic et al., 2020).

Biological and Chemical Properties

Novel Synthesis Methods : Studies have focused on developing new synthesis methods for functionally diverse pyrazolo[3,4-b]pyridines, which may be related to the compound (Charris-Molina et al., 2017).

Cyclooxygenase-2 Inhibitors : Research into sulfonamide-containing 1,5-diarylpyrazole derivatives, which are structurally similar, has led to the development of potent and selective inhibitors of cyclooxygenase-2 (Penning et al., 1997).

Application in Combinatorial Chemistry

- Polystyrene-Divinylbenzene-Supported Derivatives : The development of polystyrene-divinylbenzene-supported derivatives of tris(2-aminoethyl)amine and methyl isocyanate for the purification of reaction products in combinatorial chemistry highlights the potential utility of similar compounds (And et al., 1997).

Anticancer Properties

- Anticancer Agents : The synthesis of 1,3,5-triazine-containing 2-pyrazoline derivatives, which includes compounds analogous to 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine, has shown significant anticancer activity (Moreno et al., 2018).

Catalytic Applications

- Enantioselective Michael Additions : Research demonstrating the catalytic activity of certain pyrazole derivatives in enantioselective Michael additions underscores the potential utility of 2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine in similar applications (Itoh & Kanemasa, 2002).

Safety and Hazards

Propiedades

IUPAC Name |

2-[(1-methylpyrazol-4-yl)methyl]cyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-13-7-8(6-12-13)5-9-3-2-4-10(9)11/h6-7,9-10H,2-5,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERXRFFPCPVLLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CC2CCCC2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

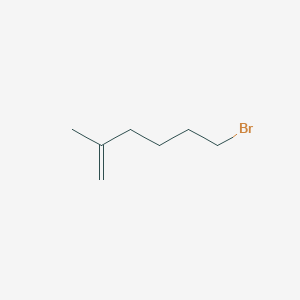

![3-[(2,6-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2667342.png)

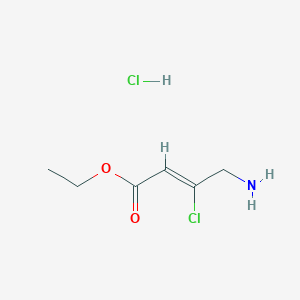

![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2667345.png)

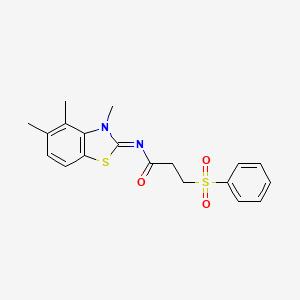

![4-methyl-N-propan-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide](/img/structure/B2667348.png)

![2-(5-methoxy-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2667353.png)

![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoic acid](/img/no-structure.png)

![2-[3-Cyano-5-methyl-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl acetate](/img/structure/B2667362.png)